ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE
Description
ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a sulfanyl acetate group and a propan-2-yloxy-linked oxoethylamine moiety. The 1,2,4-triazin-3-yl scaffold is known for its role in agrochemicals and pharmaceuticals, often contributing to bioactivity through hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
propan-2-yl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5S/c1-4-20-9(18)6-22-12-14-11(19)10(15-16-12)13-5-8(17)21-7(2)3/h7H,4-6H2,1-3H3,(H,13,15)(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMWJMMBDIDCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C(=O)N1)NCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as ethyl acetoacetate, dichloromethane, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in drug development.
Medicine: Its unique structure could be explored for therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the 1,3,5-Triazine Class
The provided evidence highlights several 1,3,5-triazin-2-yl derivatives used as herbicides, such as:
Metsulfuron methyl ester : Contains a 1,3,5-triazine ring with methoxy and methyl substituents, coupled with a sulfonyl benzoate group .
Ethametsulfuron methyl ester: Features an ethoxy and methylamino-substituted 1,3,5-triazine core .
Key Differences :
- Functional Groups : The sulfanyl (S–) group in the target compound contrasts with the sulfonyl (SO₂–) groups in 1,3,5-triazine herbicides, which are critical for acetolactate synthase (ALS) inhibition in plants .
Activity Insights :
Biological Activity
Ethyl 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a triazine ring and various functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing the triazine moiety have been shown to possess antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
Antifibrotic Activity
Recent studies have highlighted the potential antifibrotic effects of related compounds. For instance, certain derivatives demonstrated the ability to inhibit collagen synthesis in hepatic stellate cells, suggesting a mechanism that could be relevant for treating fibrotic diseases . The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 45 μM, indicating moderate potency .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in collagen synthesis and degradation pathways.
- Modulation of Signaling Pathways : It could modulate signaling pathways related to cell proliferation and fibrosis, such as TGF-β signaling.
- Direct Antimicrobial Action : The presence of the triazine ring may interact with bacterial cell membranes or specific intracellular targets.
Study on Antifibrotic Effects
A study conducted on the antifibrotic effects of related compounds showed that treatment with these derivatives led to a significant reduction in collagen deposition in vitro. The researchers utilized Picro-Sirius red staining and hydroxyproline assays to quantify collagen levels . The results indicated that these compounds effectively inhibited collagen prolyl hydroxylase activity.
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of similar triazine derivatives using the agar disc-diffusion method. The results showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria . This suggests a broad-spectrum antimicrobial potential that warrants further investigation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Target Organism |
|---|---|---|---|
| Compound A | Antifibrotic | 45.69 | Hepatic Stellate Cells |
| Compound B | Antimicrobial | 30.00 | Staphylococcus aureus |
| Compound C | Antimicrobial | 25.00 | Escherichia coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
